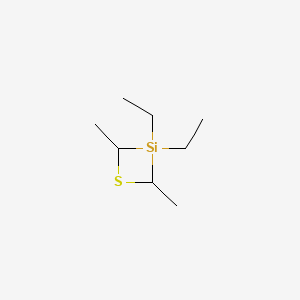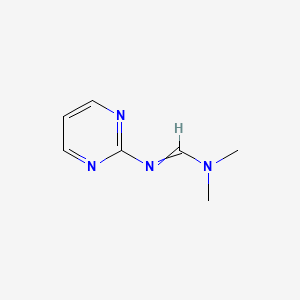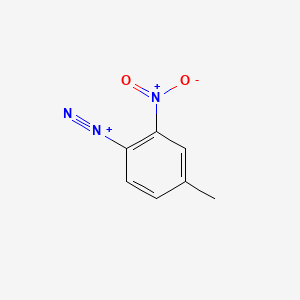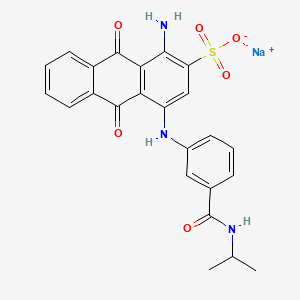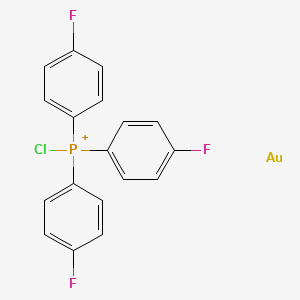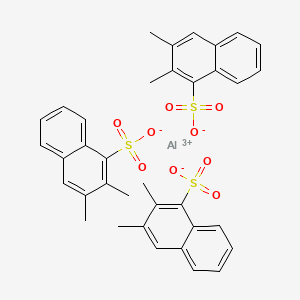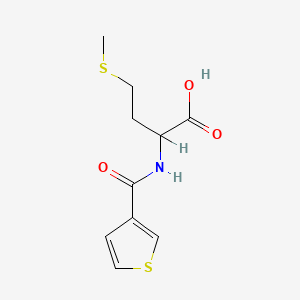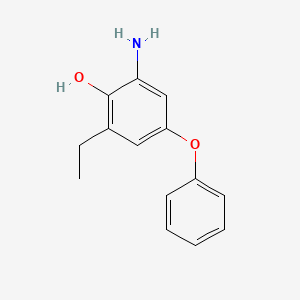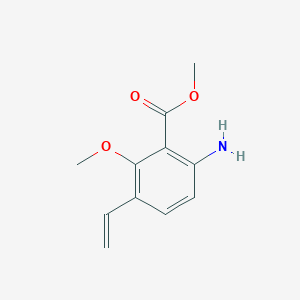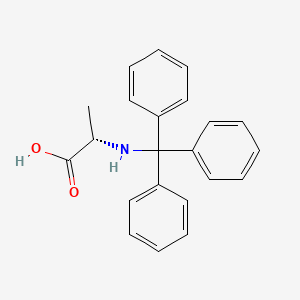
1,6-Indandiol, 2-amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Indandiol, 2-amino- is an important organic compound with significant applications in various fields of chemistry, biology, and medicine. This compound is a derivative of indane, a bicyclic hydrocarbon, and contains both amino and hydroxyl functional groups. The presence of these functional groups makes it a versatile building block in organic synthesis and a valuable intermediate in the production of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Indandiol, 2-amino- can be achieved through several methods. One common approach involves the conversion of indene to cis-(1S,2R)-indandiol using mutants of Pseudomonas putida F1 . This biocatalytic process involves the use of toluene dioxygenase to convert indene to cis-dihydrodiol, followed by further chemical transformations to obtain the desired product.
Another method involves the Ritter reaction on indene oxide, which provides a practical route for the synthesis of enantiopure cis-1-amino-2-indanol . This strategy starts with the reaction of indene with hydrogen peroxide to form indene oxide, which is then subjected to the Ritter reaction to yield the desired compound.
Industrial Production Methods
Industrial production of 1,6-Indandiol, 2-amino- typically involves large-scale biocatalytic processes using engineered microbial strains. These processes are optimized for high yield and enantioselectivity, making them suitable for the production of pharmaceutical-grade compounds. The use of bioreactors and continuous fermentation techniques further enhances the efficiency and scalability of these production methods.
Chemical Reactions Analysis
Types of Reactions
1,6-Indandiol, 2-amino- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the amino and hydroxyl functional groups, which can participate in nucleophilic and electrophilic processes.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or acyl chlorides to introduce various substituents onto the aromatic ring.
Major Products Formed
The major products formed from these reactions include various substituted indanols, indanones, and indanamines. These products are valuable intermediates in the synthesis of more complex organic molecules and pharmaceuticals.
Scientific Research Applications
1,6-Indandiol, 2-amino- has numerous applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In organic chemistry, it serves as a chiral building block for the synthesis of ligands, catalysts, and chiral auxiliaries . These compounds are widely used in asymmetric catalysis and enantioselective synthesis.
In medicinal chemistry, 1,6-Indandiol, 2-amino- is a key intermediate in the synthesis of HIV protease inhibitors, such as Indinavir sulfate (Crixivan®), which is used in the treatment of acquired immunodeficiency syndrome (AIDS) . It is also incorporated into bioactive structures for the development of anti-malarial drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of 1,6-Indandiol, 2-amino- involves its interaction with specific molecular targets and pathways. In the case of its use as a chiral auxiliary or ligand, the compound facilitates the formation of chiral complexes that enhance the enantioselectivity of catalytic reactions. This is achieved through the rigid cyclic structure of the indanol moiety, which provides a stable chiral environment for the reaction.
In medicinal applications, the compound acts as a precursor to bioactive molecules that inhibit specific enzymes or receptors. For example, in the synthesis of HIV protease inhibitors, the compound is converted into a structure that binds to the active site of the protease enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication .
Comparison with Similar Compounds
1,6-Indandiol, 2-amino- can be compared with other similar compounds, such as 1-amino-2-indanol and 1,2-indanedione. These compounds share similar structural features but differ in their functional groups and reactivity.
1-Amino-2-indanol: This compound is also used as a chiral building block and ligand in asymmetric catalysis.
1,2-Indanedione: This diketone compound is used as a substrate in enantioselective hydrogenation reactions.
The uniqueness of 1,6-Indandiol, 2-amino- lies in its dual functional groups, which provide versatility in chemical transformations and applications in both synthetic and medicinal chemistry.
Properties
CAS No. |
67293-03-2 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-amino-2,3-dihydro-1H-indene-1,6-diol |
InChI |
InChI=1S/C9H11NO2/c10-8-3-5-1-2-6(11)4-7(5)9(8)12/h1-2,4,8-9,11-12H,3,10H2 |
InChI Key |
GRPOWBVKVOZQPW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C2=C1C=CC(=C2)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



